molecular formula C17H21N3O2 B2485795 rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid, trans CAS No. 1969288-27-4

rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid, trans

Cat. No.: B2485795
CAS No.: 1969288-27-4
M. Wt: 299.374
InChI Key: MRKZBJIKZDXXHD-JKSUJKDBSA-N
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Description

The compound "rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid, trans" is a synthetic molecule with potential applications across various scientific domains. This compound is part of the pyrrolidine carboxylic acid family, characterized by its pyrrolidine ring structure linked to a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The preparation of rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid typically begins with the construction of the pyrrolidine ring. This can involve a multi-step process where benzyl and pyrazole substituents are introduced at appropriate stages.

  • Reaction Conditions: : These reactions often require controlled environments with specific catalysts and solvents to ensure high yields and purity. Typical conditions might include temperatures ranging from -10°C to 100°C, inert atmosphere conditions like nitrogen or argon, and the use of organic solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions and employing continuous flow techniques. Industrial synthesis might also utilize automated reactors and advanced purification systems, ensuring consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially modifying the pyrazole ring or the benzyl group, depending on the oxidizing agents used.

  • Reduction: : Reduction processes could be employed to alter the pyrazole substituents or reduce the carboxylic acid group to an alcohol.

  • Substitution: : The benzyl group offers a site for various substitution reactions, which can be useful for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Alkyl halides for alkylation, or acyl chlorides for acylation.

Major Products

The products of these reactions vary based on the type and conditions of the reaction. For instance:

  • Oxidation: : Could yield benzyl alcohol derivatives or pyrazole oxides.

  • Reduction: : May result in the formation of hydroxyl or amine derivatives.

  • Substitution: : New functional groups on the benzyl or pyrazole moieties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for complex molecular architectures. Its unique structure allows it to be used in the synthesis of other heterocyclic compounds, which are essential in developing pharmaceuticals and agrochemicals.

Biology and Medicine

Biologically, rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid exhibits potential as a ligand in receptor binding studies. It can be used to probe the activity of specific receptors or enzymes, contributing to the development of new drugs.

Industry

In the industrial realm, its role as an intermediate in the synthesis of more complex chemicals makes it valuable in manufacturing. This compound can be used in the production of novel materials or specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as receptors or enzymes. Its molecular structure allows it to fit into specific binding sites, modulating the activity of these proteins. The pathways involved may include signal transduction mechanisms, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3S,4R)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid

  • rac-(3R,4R)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid

  • rac-(3S,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of rac-(3R,4S)-1-benzyl-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid lies in its specific stereochemistry, which influences its interaction with biological targets and its reactivity in chemical transformations. This particular stereoisomer may exhibit different activity profiles compared to its stereoisomeric counterparts.

Properties

IUPAC Name

(3S,4R)-1-benzyl-4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-14(8-18-19(12)2)15-10-20(11-16(15)17(21)22)9-13-6-4-3-5-7-13/h3-8,15-16H,9-11H2,1-2H3,(H,21,22)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKZBJIKZDXXHD-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2CN(CC2C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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